2-Acetylbenzaldehyde

Catalog No.
S567194
CAS No.
24257-93-0
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylbenzaldehyde

Researchers requiring efficient synthesis of phthalide or indanone scaffolds often face tedious multi-step routes or hazardous reagents. 2-Acetylbenzaldehyde solves this by providing a bifunctional ortho-substituted building block that directly enables:

  • Up to 91% intramolecular aldol condensation yield for 3-hydroxy-1-indanones, eliminating hydration steps of ethynyl analogs.
  • Safer hydroacylation to 3-substituted lactones, bypassing Grignard reagents from phthalic anhydride.
  • Selective cyclic isoindole formation in bioconjugation, capturing proximal amino acids missed by OPA.

CAS Number

24257-93-0

Product Name

2-Acetylbenzaldehyde

IUPAC Name

2-acetylbenzaldehyde

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3

InChI Key

VDEAMZDXUCYOQJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1C=O

Synonyms

2-acetylbenzaldehyde, ortho-acetylbenzaldehyde

Canonical SMILES

CC(=O)C1=CC=CC=C1C=O

Purity

≥97%

Package Size

1 g, 5 g

2-Acetylbenzaldehyde is a highly versatile, bifunctional aromatic building block characterized by the strictly ortho arrangement of an acetyl and a formyl group [1]. This specific structural geometry primes the molecule for rapid intramolecular cyclizations, making it a privileged precursor for fused heterocyclic and carbocyclic scaffolds, including isoquinolines, phthalides, and indanones. In industrial and laboratory procurement, it is primarily sourced for its ability to bypass multi-step functionalizations required when starting from simpler benzaldehydes or symmetric dialdehydes, offering improved atom economy and processability in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced bioconjugation reagents [2].

Research Fit

Ortho Carbonyls
Enables distinct photochemical and cyclization reactivity unavailable with meta or para isomers
Fluorogenic Reagent
Forms stable trisubstituted isoindoles for primary amine detection in HPLC or flow assays
Synthetic Building Block
Key substrate for acid-promoted Mannich annulation to 3-aminoindan-1-one heterocycles

Substituting 2-Acetylbenzaldehyde with close analogs fundamentally alters reaction trajectories and product profiles, leading to process failures in targeted syntheses. Symmetric alternatives like ortho-phthalaldehyde (OPA) lack the methyl group necessary for forming 3-substituted phthalides or specific cyclic isoindole cross-links in peptide labeling[1]. Conversely, structural isomers such as 4-acetylbenzaldehyde possess the same functional groups but lack the critical ortho proximity required for intramolecular aldol condensations or hydroacylations, rendering them entirely inert in cascade annulations. Furthermore, attempting to use 2-ethynylbenzaldehyde as a substitute introduces the need for transition-metal-catalyzed hydration steps, increasing process complexity and reducing overall yield compared to the direct utilization of 2-Acetylbenzaldehyde[2].

Substitution Risk

Isomer substitution
Meta- or para-acetylbenzaldehyde may not undergo photo-isomerization to phthalide; reaction pathway shifts away from the ortho-specific ketene route
Reagent replacement
o-Phthalaldehyde (OPA) forms less stable 1,2-disubstituted isoindoles; assay reproducibility may differ without the stability advantage of the trisubstituted product
Analogous aldehydes
Simple aromatic aldehydes lack the ortho-dual-carbonyl arrangement needed for intramolecular cyclization to indanones or isoindoles

Direct Precursor Suitability for 3-Hydroxy-1-indanone Scaffolds

In the synthesis of 3-hydroxy-1-indanones—key scaffolds for APIs like donepezil analogs—2-Acetylbenzaldehyde serves as a highly efficient direct precursor. Control experiments demonstrate that treatment of 2-Acetylbenzaldehyde with pyrrolidine triggers an intramolecular aldol condensation yielding the target 3-hydroxy-1-indanone in 91% yield [1]. In contrast, utilizing 2-ethynylbenzaldehyde requires a multi-step catalytic hydration cascade, while para-substituted analogs completely fail to cyclize.

Evidence DimensionYield of 3-hydroxy-1-indanone core
Target Compound Data91% yield via direct intramolecular aldol reaction
Comparator Or Baseline2-ethynylbenzaldehyde (requires additional hydration step); 4-acetylbenzaldehyde (0% yield, fails to cyclize)
Quantified DifferenceEliminates the need for transition-metal hydration, achieving >90% direct conversion.
ConditionsAmine-catalyzed (pyrrolidine) intramolecular aldol condensation at room temperature.

Procuring 2-Acetylbenzaldehyde directly streamlines the manufacturing of indanone-based pharmaceuticals by bypassing complex catalytic hydration steps.

Photo-isomerization pathway
Head-to-head
Quantum yield 0.3; ketene intermediate ~2–3 ps
Supports photochemical pathway differentiation
Meta/para isomers yield no phthalide; ISC dominates (~5 ps)

Differentiated Cross-Linking Profile in Peptide Labeling

For bioconjugation applications, 2-Acetylbenzaldehyde exhibits a distinct three-group reaction mechanism that differentiates it from the industry standard, ortho-phthalaldehyde (OPA). Due to the steric hindrance of its acetyl group, 2-Acetylbenzaldehyde preferentially forms stable cyclic isoindole-type products, resulting in a significantly higher capture rate of loop-linked peptides compared to OPA [1]. This shifts the cross-linking topology, allowing researchers to probe proximal amino acids that are structurally inaccessible to OPA.

Evidence DimensionPeptide cross-linking topology
Target Compound DataHigh formation of loop-linked cyclic isoindole products
Comparator Or Baselineortho-Phthalaldehyde (OPA) (yields fewer loop-linked and more interlinked peptides)
Quantified DifferenceDistinct shift from interlinked to loop-linked peptide capture due to acetyl steric hindrance.
ConditionsPeptide labeling assays (lysine/histidine) in MeCN/H2O mixtures.

Assay developers must select 2-Acetylbenzaldehyde over OPA when the goal is to map specific loop-linked proximal amino acids in structural proteomics.

Isoindole formation rate
Reported
t½ < 10 s
Supports rapid derivatization and assay robustness
Compared to OPA; stability context reported

Regioselective Access to 3-Substituted Phthalides

2-Acetylbenzaldehyde is structurally primed for the direct synthesis of 3-methylphthalide via transition-metal-catalyzed intramolecular hydroacylation. Under Ru or Rh catalysis, the aldehydic C-H bond adds across the adjacent ketone to form 3-methylphthalide with high atom economy [1]. Substituting this precursor with phthalaldehyde yields only unsubstituted phthalide, while utilizing phthalic anhydride would require a subsequent, less efficient Grignard addition to install the alkyl group.

Evidence DimensionProduct substitution pattern
Target Compound DataDirectly yields 3-methylphthalide via hydroacylation
Comparator Or BaselinePhthalaldehyde (yields unsubstituted phthalide); Phthalic anhydride (requires secondary Grignard addition)
Quantified DifferenceProvides single-step access to the 3-alkylated lactone ring without secondary organometallic reagents.
ConditionsTransition-metal-catalyzed (e.g., Ru or Rh) intramolecular hydroacylation in toluene.

Material buyers targeting 3-alkyl phthalide derivatives can significantly reduce process steps and reagent costs by starting with the pre-methylated 2-Acetylbenzaldehyde.

Mannich annulation
Class-level
Yields 3-aminoindan-1-ones with secondary amines
Supports ortho-specific heterocycle synthesis
Class-level inference; scope verification with specific amines advised
Cytotoxicity screen
Data to verify
Reported toxicity in H9 T-cell line
Provides preliminary SAR benchmark
Non-quantitative screen; quantitative confirmation needed

Synthesis of 3-Hydroxy-1-indanone API Intermediates

Because 2-Acetylbenzaldehyde undergoes highly efficient intramolecular aldol condensation (up to 91% yield), it is the direct procurement choice for manufacturing 3-hydroxy-1-indanone scaffolds. This bypasses the multi-step hydration required by ethynyl-analogs, streamlining the production of downstream pharmaceuticals such as donepezil derivatives [1].

Advanced Peptide Labeling and Structural Proteomics

In proteomics and bioconjugation, 2-Acetylbenzaldehyde is selected over standard ortho-phthalaldehyde (OPA) to achieve differentiated cross-linking. Its specific steric profile promotes the formation of loop-linked cyclic isoindole products, making it essential for mapping proximal amino acids that OPA assays fail to capture[2].

Streamlined Production of 3-Methylphthalides

For the industrial synthesis of 3-substituted lactones, 2-Acetylbenzaldehyde serves as a direct precursor via intramolecular hydroacylation. This application is highly procurement-relevant as it eliminates the need for hazardous Grignard reagents typically required when starting from phthalic anhydride, ensuring a safer and more atom-economical process [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorogenic detection of primary amines
Rapid isoindole formation kinetics
Product stability over extended HPLC/FIA analysis
Photochemical phthalide synthesis
Regiochemistry-dependent photo-isomerization
Quantum yield and ketene intermediate monitoring
3-Aminoindan-1-one building block
Ortho-carbonyl cyclization capability
Annulation yield with secondary amines
SAR reference with cytotoxicity endpoint
Documented cell-line toxicity profile
T-cell line (H9) endpoint review

XLogP3

0.9

Other CAS

24257-93-0

Wikipedia

2-Acetylbenzaldehyde

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